molecular formula C14H18INO2 B177818 Benzyl 4-(iodomethyl)piperidine-1-carboxylate CAS No. 149897-41-6

Benzyl 4-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B177818
CAS No.: 149897-41-6
M. Wt: 359.2 g/mol
InChI Key: LOWFFKJGPLDVQR-UHFFFAOYSA-N
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Description

Benzyl 4-(iodomethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C14H18INO2 It is characterized by the presence of a piperidine ring substituted with an iodomethyl group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-(iodomethyl)piperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with iodomethane in the presence of a base to form 4-(iodomethyl)piperidine. This intermediate is then reacted with benzyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(iodomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

Benzyl 4-(iodomethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(bromomethyl)piperidine-1-carboxylate
  • Benzyl 4-(chloromethyl)piperidine-1-carboxylate
  • Benzyl 4-(fluoromethyl)piperidine-1-carboxylate

Uniqueness

Benzyl 4-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing unique opportunities for chemical modifications .

Properties

IUPAC Name

benzyl 4-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWFFKJGPLDVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CI)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562910
Record name Benzyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149897-41-6
Record name Benzyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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